3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-2H-benzotriazol-5-yl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the bromination of 4-methoxybenzaldehyde using 1,3-di-n-butylimidazolium tribromide as a brominating reagent . The resulting 3-bromo-4-methoxybenzaldehyde is then subjected to further reactions to introduce the benzotriazole and benzamide groups.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, solvent-free conditions, and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids, while reduction reactions can convert the benzotriazole ring to other functional groups.
Coupling Reactions: The compound can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki–Miyaura coupling reactions can yield biaryl compounds, while oxidation reactions can produce aldehydes or carboxylic acids.
Scientific Research Applications
3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide has a wide range of scientific research applications, including:
Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide involves its interaction with molecular targets and pathways within biological systems. The benzotriazole ring can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects. The methoxy and bromine groups can also influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide include:
3-bromo-4-methoxybenzaldehyde: A precursor in the synthesis of the target compound.
2-bromo-4-methoxybenzaldehyde: Another brominated methoxybenzaldehyde with similar reactivity.
N,N-dimethyl 4-bromo-3-methoxybenzamide: A structurally related compound with different substituents on the benzamide group.
Uniqueness
The uniqueness of 3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H17BrN4O3 |
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Molecular Weight |
453.3 g/mol |
IUPAC Name |
3-bromo-4-methoxy-N-[2-(4-methoxyphenyl)benzotriazol-5-yl]benzamide |
InChI |
InChI=1S/C21H17BrN4O3/c1-28-16-7-5-15(6-8-16)26-24-18-9-4-14(12-19(18)25-26)23-21(27)13-3-10-20(29-2)17(22)11-13/h3-12H,1-2H3,(H,23,27) |
InChI Key |
FLHZPJPFKHFFBM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC(=C(C=C4)OC)Br |
Origin of Product |
United States |
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